molecular formula C20H46O6Si2 B1592849 1,8-Bis(triethoxysilyl)octane CAS No. 52217-60-4

1,8-Bis(triethoxysilyl)octane

Cat. No. B1592849
CAS RN: 52217-60-4
M. Wt: 438.7 g/mol
InChI Key: OSAJVUUALHWJEM-UHFFFAOYSA-N
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Description

1,8-Bis(triethoxysilyl)octane is an organosilicon compound with the molecular formula C20H46O6Si2 . It is commonly used as a silane coupling agent, a surface modifier, a crosslinking agent, and an adhesive in various applications.


Synthesis Analysis

The synthesis of 1,8-Bis(triethoxysilyl)octane can be achieved through a substitution reaction involving 1,8-dichlorooctane and triethoxysilane . The product is then purified and crystallized to obtain the final product .


Molecular Structure Analysis

The molecular structure of 1,8-Bis(triethoxysilyl)octane contains a total of 73 bonds, including 27 non-H bonds and 21 rotatable bonds .


Chemical Reactions Analysis

As a chemical reagent, 1,8-Bis(triethoxysilyl)octane is used for coupling reactions in organic synthesis . It reacts slowly with moisture/water .


Physical And Chemical Properties Analysis

1,8-Bis(triethoxysilyl)octane has a molecular weight of 438.76 g/mol . It has a boiling point of 172-175°C at 0.75 mmHg , a density of 0.926 g/mL , and a refractive index of 1.4240 at 20°C .

Scientific Research Applications

  • As a Silane Coupling Agent

    • Application : 1,8-Bis(triethoxysilyl)octane can react with the surface of inorganic materials or organic materials to improve their adhesion performance and interfacial compatibility .
    • Results : The results would vary depending on the specific application, but generally, the use of 1,8-Bis(triethoxysilyl)octane as a silane coupling agent can significantly improve the adhesion and durability of materials .
  • As an Adhesive

    • Application : It is used to enhance the adhesive properties and durability of coatings or adhesives .
    • Results : The use of 1,8-Bis(triethoxysilyl)octane in adhesives or coatings can improve their adhesive properties and durability .
  • As a Surface Treatment Agent

    • Application : It can be used to improve the wettability and pollution resistance of the material surface .
    • Results : The use of 1,8-Bis(triethoxysilyl)octane as a surface treatment agent can improve the wettability and pollution resistance of the material surface .
  • As a Chemical Reagent

    • Application : It is used for coupling reactions in organic synthesis reactions .
    • Results : The use of 1,8-Bis(triethoxysilyl)octane as a chemical reagent can facilitate coupling reactions in organic synthesis .
  • As a Hydrolytic Stability Enhancer
    • Application : It is used as an additive to enhance hydrolytic stability, which impacts increased product shelf life, ensures better substrate bonding, and also leads to improved mechanical properties in coatings as well as composite applications .
    • Results : The use of 1,8-Bis(triethoxysilyl)octane as a hydrolytic stability enhancer can improve the shelf life, substrate bonding, and mechanical properties of coatings and composites .

properties

IUPAC Name

triethoxy(8-triethoxysilyloctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAJVUUALHWJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

503065-10-9
Record name 1,8-Bis(triethoxysilyl)octane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503065-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30626459
Record name 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(triethoxysilyl)octane

CAS RN

52217-60-4
Record name 1,8-Bis(triethoxysilyl)octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
P Heo, M Nagao, T Kamiya, M Sano… - Journal of The …, 2006 - iopscience.iop.org
An anhydrous proton conductor,-doped, was composed by 1, 8-bis (triethoxysilyl) octane (TES-Oct) and 3-(trihydroxysilyl)-1-propanesulfonic acid and was characterized by structural …
Number of citations: 43 iopscience.iop.org
D Lin, L Hu, Z Li, DA Loy - Journal of Porous Materials, 2014 - Springer
A family of three-dimensional cubic (Pm3n) periodic mesoporous silsequioxanes (PMS) with alkylene bridging groups was prepared by surfactant templating. PMS materials with …
Number of citations: 13 link.springer.com
O Nishikawa, K Doyama, K Miyatake, H Uchida… - Electrochimica …, 2005 - Elsevier
We have prepared novel gas diffusion electrodes for polymer electrolyte fuel cells (PEFC) using new organic/inorganic hybrid electrolytes. The catalyst layers were prepared by mixing 3…
Number of citations: 28 www.sciencedirect.com
H Sato, T Norisuye, T Takemori, Q Tran-Cong-Miyata… - Polymer, 2007 - Elsevier
Effects of solvent on the microscopic structure and proton conductivity of organic–inorganic hybrids containing heteropolyacid are reported. The organic–inorganic hybrids were …
Number of citations: 12 www.sciencedirect.com
R Rychtáriková, S Šabata, J Hetflejš, G Kuncová - researchgate.net
Mesoporous organosilica-porphyrin composites were obtained by entrapment of 5, 10, 15, 20-tetrakis (1-methyl-4-pyridinio) porphyrin (TMPyP) and 5, 10, 15, 20-tetraphenylporphyrin (…
Number of citations: 0 www.researchgate.net
L Chen, T Xue, J Ding, HH Wu, K Zhang, P Wu… - Chinese Journal of …, 2018 - Elsevier
A facile and effective method to synthesize TS-1 zeolite aggregates has been presented. The crystallization of silanized seeds and nanocrystallites led to large and irregular TS-1 zeolite …
Number of citations: 4 www.sciencedirect.com
R Rychtáriková, S Šabata, J Hetflejš, G Kuncová - Chemical Papers, 2012 - Springer
Mesoporous organosilica-porphyrin composites were obtained by entrapment of 5,10,15,20-tetraphenylporphyrin (TPP) and 5,10,15,20-tetrakis(1-methyl-4-pyridinio)porphyrin (TMPyP) …
Number of citations: 8 link.springer.com
O Nishikawa, T Sugimoto, S Nomura, K Doyama… - Electrochimica …, 2004 - Elsevier
Novel organic/inorganic hybrid electrolytes have been designed for high temperature polymer electrolyte fuel cells (PEFCs). The hybrid electrolyte membranes were synthesized from 1,…
Number of citations: 37 www.sciencedirect.com
Z Li, SH Tolbert, DA Loy - Journal of non-crystalline solids, 2014 - Elsevier
Hybrid organic–inorganic membranes were prepared by size exclusion deposition of fluorescent, octylene-bridged polysilsesquioxanes (OBP) nanoparticles onto ceramic membrane …
Number of citations: 6 www.sciencedirect.com
R Donmez, I Yati, Y Tezcan Demirel… - Advances in Polymer …, 2018 - Wiley Online Library
New amphiphilic networks were generated using the various molecular mass of poly (ethylene glycol) and 1,8‐bis(triethoxysilyl) octane through an easy polycondensation process at …
Number of citations: 3 onlinelibrary.wiley.com

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